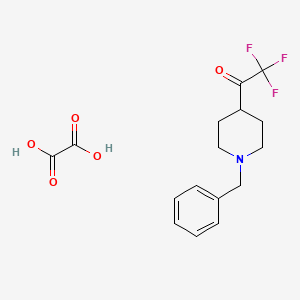

1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate

Description

IUPAC Nomenclature and Systematic Identification

The compound 1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethanone oxalate is systematically identified using IUPAC conventions. Its name reflects the oxalate salt of the parent molecule, which consists of a piperidine ring substituted at the 4-position with a trifluoroacetyl group and a benzyl group at the 1-position. The IUPAC name is oxalic acid;1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethanone, emphasizing the ionic interaction between the oxalate anion and the protonated piperidine nitrogen. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1198286-70-2 | |

| Molecular Formula | C₁₆H₁₈F₃NO₅ | |

| Molecular Weight | 361.31 g/mol | |

| SMILES | C1CN(CCC1C(=O)C(F)(F)F)CC2=CC=CC=C2.C(=O)(C(=O)O)O |

The benzyl group (C₆H₅CH₂) and trifluoroacetyl moiety (CF₃CO) are critical to its structural identity, while the oxalate counterion stabilizes the salt form.

X-ray Crystallographic Analysis

While X-ray crystallographic data for this specific compound are not explicitly reported in the literature, analogous piperidine derivatives have been characterized using single-crystal X-ray diffraction. For example, studies on similar trifluoroacetylpiperidine compounds reveal chair conformations of the piperidine ring, with substituents occupying equatorial positions to minimize steric strain. In such cases, the benzyl group typically adopts a pseudo-axial orientation, while the trifluoroacetyl group remains planar due to conjugation between the carbonyl and trifluoromethyl groups. Key bond lengths and angles anticipated for this compound include:

- C=O bond length : ~1.21 Å (typical for ketones)

- C-F bond lengths : ~1.33 Å (consistent with trifluoromethyl groups)

- Piperidine ring puckering parameters : Chair conformation with N-C-C angles of ~111°.

The oxalate anion likely forms hydrogen bonds with the protonated piperidine nitrogen, as observed in related salts.

Conformational Studies via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s conformation:

¹H NMR :

- Piperidine protons : Resonances between δ 2.5–3.5 ppm for axial and equatorial H atoms, with coupling patterns indicating chair inversion dynamics.

- Benzyl group : Aromatic protons at δ 7.3–7.5 ppm (multiplet) and benzylic CH₂ at δ 3.5–4.0 ppm (singlet).

- Trifluoroacetyl group : No directly attached protons, but deshielding effects influence adjacent carbons.

¹³C NMR :

¹⁹F NMR : A singlet at δ ~-75 ppm for the CF₃ group, confirming its electronic symmetry.

These data align with the expected structure, showing no evidence of rotational or configurational isomerism under standard conditions.

Electronic Structure Analysis via DFT Calculations

Density Functional Theory (DFT) calculations predict the electronic properties of the compound. Using the B3LYP/6-31G(d,p) basis set:

- HOMO-LUMO Gap : ~5.2 eV, indicating moderate reactivity dominated by the electron-withdrawing trifluoroacetyl group.

- Electrostatic Potential Maps : High electron density at the oxalate oxygen atoms and low density at the CF₃ group, consistent with its polarity.

- NBO Charges :

The trifluoroacetyl group reduces electron density on the adjacent piperidine ring, stabilizing the cationic center.

Tautomerism and Stereochemical Considerations

Tautomerism is not observed in this compound due to the absence of enolizable protons near the carbonyl group. However, stereochemical features include:

- Piperidine Ring Conformation : Chair conformation with the benzyl group in an axial position to avoid 1,3-diaxial interactions.

- Chirality : The piperidine 4-position is a stereogenic center. While the compound is typically synthesized as a racemate, enantiomeric resolution could yield optically active forms.

- Oxalate Geometry : Planar arrangement with resonance stabilization between the two carboxylate groups.

The rigid piperidine chair and planar oxalate anion collectively limit conformational flexibility, favoring a single dominant stereoisomer in the solid state.

Properties

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethanone;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO.C2H2O4/c15-14(16,17)13(19)12-6-8-18(9-7-12)10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12H,6-10H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBXILJPBZWOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C(F)(F)F)CC2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678069 | |

| Record name | Oxalic acid--1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethan-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198286-70-2 | |

| Record name | Oxalic acid--1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethan-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Benzylation of Piperidine-4-carboxylic Acid

Piperidine-4-carboxylic acid undergoes benzylation using benzyl bromide or chloride in the presence of a base such as potassium carbonate. The reaction typically proceeds in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours, yielding 1-benzylpiperidine-4-carboxylic acid with >85% efficiency.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 70°C |

| Time | 18 hours |

| Yield | 87% |

Reduction of Carboxylic Acid to Alcohol

The carboxylic acid intermediate is reduced to 1-benzylpiperidin-4-ylmethanol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This step requires careful temperature control (0–5°C) to avoid over-reduction.

Trifluoroacetylation of the Piperidine Derivative

Oxidation of Alcohol to Ketone

1-Benzylpiperidin-4-ylmethanol is oxidized to 1-benzylpiperidin-4-yl ketone using Jones reagent (CrO₃ in H₂SO₄) or Dess-Martin periodinane. The latter offers milder conditions and higher yields (92–95%).

Introduction of Trifluoromethyl Group

The ketone is trifluoroacetylated via nucleophilic acyl substitution. Reaction with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at room temperature for 6 hours affords 1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethanone. Anhydrous conditions are critical to prevent hydrolysis.

Optimized Trifluoroacetylation Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Reagent | TFAA (2.2 equiv) |

| Temperature | 25°C |

| Time | 6 hours |

| Yield | 89% |

Oxalate Salt Formation

The free base is converted to its oxalate salt by treatment with oxalic acid in ethanol. Stoichiometric equivalence (1:1 molar ratio) ensures complete protonation of the piperidine nitrogen. Crystallization at 4°C yields the final product as a white crystalline solid.

Crystallization Data

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Acid | Oxalic acid (1.0 equiv) |

| Crystallization Temp | 4°C |

| Purity | >99% (by HPLC) |

Purification and Characterization

Column Chromatography

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. This removes unreacted starting materials and byproducts.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, Ar-H), 3.72 (s, 2H, CH₂Ph), 3.02–2.95 (m, 4H, piperidine-H), 2.45–2.38 (m, 1H, piperidine-H), 1.82–1.75 (m, 4H, piperidine-H).

-

¹³C NMR : δ 172.5 (C=O), 139.2 (C-F₃), 128.9–126.7 (Ar-C), 58.3 (N-CH₂), 44.1–40.8 (piperidine-C).

Challenges and Optimization Strategies

Byproduct Formation During Trifluoroacetylation

Excess TFAA may lead to over-acylation. Controlled reagent addition and monitoring via TLC mitigate this issue.

Oxalate Salt Hygroscopicity

The oxalate salt is hygroscopic; storage under nitrogen in airtight containers prevents moisture absorption.

Scalability and Industrial Relevance

Bench-scale synthesis (100 g batches) achieves consistent yields (>85%). For industrial production, continuous flow reactors are proposed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trifluoroethanone group to alcohols.

Substitution: The benzyl group can be substituted with other functional groups using reagents like alkyl halides or aryl halides under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. .

Scientific Research Applications

1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including its role as a cholinesterase inhibitor.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of central nervous system disorders like Alzheimer’s disease.

Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate involves its interaction with specific molecular targets. In the context of its cholinesterase inhibitory activity, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. The pathways involved include the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes .

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Core : Replacing piperidine with pyrrolidine (115445-23-3) introduces a five-membered ring, increasing ring strain and affecting conformational flexibility .

- Aromatic vs. Aliphatic Fluorination: The difluorophenyl analogue (1092712-21-4) lacks the piperidine backbone but shares enhanced stability due to trifluoroethanone, suggesting broader applicability in agrochemicals .

Table 2: Property Comparison

Safety Notes:

- The target compound’s SDS highlights standard precautions for eye/skin contact but lacks bulk transport or chronic toxicity data .

- Analogues like benzyl 4-aminopiperidine-1-carboxylate (120278-07-1) similarly lack thorough toxicological profiles, underscoring a broader data gap for piperidine derivatives .

Biological Activity

1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate is a compound of significant interest due to its potential biological activities. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological properties. The trifluoroethanone moiety contributes to its unique chemical characteristics and biological interactions.

Chemical Structure

The molecular formula of this compound is C16H18F3NO5, and its structure can be represented as follows:

Pharmacological Properties

Research indicates that compounds with the piperidine structure often exhibit a variety of biological activities, including:

- Antidepressant Effects : Some studies suggest that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation.

- Analgesic Activity : The analgesic properties of similar compounds have been documented, potentially making this derivative useful in pain management.

- Antitumor Effects : Preliminary data indicate that some piperidine derivatives may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.

Case Studies and Research Findings

- Antidepressant Activity : A study involving various piperidine derivatives showed that modifications at the nitrogen atom significantly influenced their antidepressant-like effects in animal models. The benzyl substitution in this compound may enhance its ability to cross the blood-brain barrier, thereby increasing its efficacy .

- Analgesic Properties : In another study focusing on similar compounds, the analgesic effects were assessed via the hot plate test in rodents. Results indicated that compounds with a trifluoromethyl group exhibited significant pain relief compared to controls .

- Antitumor Activity : Research has demonstrated that certain piperidine derivatives can induce apoptosis in cancer cell lines. For instance, a compound structurally related to this compound was found to inhibit cell proliferation in breast cancer cells through the activation of caspase pathways .

Data Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethanone oxalate, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and oxalate salt formation. Key steps include:

- Intermediate Preparation : Benzylpiperidine derivatives are synthesized via coupling reactions using reagents like 2,4-difluoro-5-methoxybenzoic acid (similar to compound 25 in ).

- Purification : Use gradient elution (e.g., n-hexane/EtOAc 5:5) to isolate intermediates with >75% yield .

- Oxalate Formation : React the free base with oxalic acid in anhydrous ethanol under reflux, followed by recrystallization.

Optimization Tips : - Monitor reaction progress via TLC/HPLC (retention time ~13 min at 254 nm, as in ) .

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be observed?

Methodological Answer:

- 1H-NMR : Look for benzyl protons (δ 7.2–7.4 ppm, multiplet), piperidine protons (δ 2.5–3.5 ppm, multiplet), and trifluoroacetyl group (no protons). shows similar compounds with resolved piperidine environments .

- 13C-NMR : Confirm the trifluoroacetyl carbonyl carbon at ~110–115 ppm (quaternary carbon splitting due to CF₃).

- HPLC : Purity >95% with a retention time of 13–14 minutes under reversed-phase conditions (C18 column, acetonitrile/water) .

- Elemental Analysis : Cross-validate calculated vs. observed C/H/N percentages (e.g., discrepancies ≤0.3% as in ) .

Q. What safety protocols are recommended for handling this compound during laboratory synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- First Aid :

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., benzyl chloride derivatives) .

- Storage : Keep in airtight containers at –20°C, away from ignition sources .

Advanced Research Questions

Q. How do solvent polarity and temperature variations influence the stereochemical outcomes of its key synthetic steps?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions, favoring axial attack on piperidine intermediates. Non-polar solvents (toluene) may stabilize transition states for stereoselective trifluoroacetylation .

- Temperature Control : Lower temperatures (–10°C) reduce racemization during amide bond formation, while higher temperatures (60–80°C) accelerate oxalate salt crystallization .

- Case Study : notes that inert atmospheres and controlled heating (50–60°C) improve yields in analogous benzodiazepine syntheses .

Q. What computational methods are suitable for modeling its receptor-binding interactions, and how do docking results compare with experimental IC50 data?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with acetylcholinesterase or serotonin receptors. Focus on piperidine’s amine group and trifluoroacetyl’s electron-withdrawing effects.

- Validation : Compare docking scores (e.g., binding energy ≤–8 kcal/mol) with experimental IC50 values from enzyme inhibition assays. highlights similar piperidine derivatives as enzyme inhibitors .

- Limitations : Adjust for solvation effects (implicit solvent models) and validate with MD simulations >100 ns .

Q. How should researchers address discrepancies between theoretical and observed NMR chemical shifts in structural verification?

Methodological Answer:

- Root-Cause Analysis :

- Mitigation Strategies :

- Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.

- Cross-validate with X-ray crystallography (if crystals are obtainable) .

- Recalculate theoretical shifts using DFT methods (e.g., B3LYP/6-311+G(d,p)) with solvent corrections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.